8-Fluoroquinazoline-2,4-diamine

説明

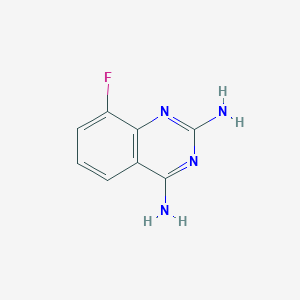

Structure

2D Structure

特性

IUPAC Name |

8-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZWXLZTWRYIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919671 | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-79-1, 915402-31-2 | |

| Record name | 8-Fluoro-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Fluoroquinazoline 2,4 Diamine Derivatives

Positional Effects of Fluoro Substitution on Biological Activity

The introduction of a fluorine atom to the quinazoline (B50416) scaffold can significantly impact the biological activity of the resulting derivatives. The position of this substitution is critical in determining the nature and extent of this impact.

The pyrimidine (B1678525) ring of quinazoline is generally resistant to electrophilic substitution, with the 4-position being more reactive than the 2-position. Conversely, the benzene (B151609) ring is more susceptible to electrophilic substitution, with the order of reactivity being 8 > 6 > 5 > 7. wikipedia.org This inherent reactivity influences the synthetic accessibility of different positional isomers.

In the context of 8-fluoroquinazoline (B71482) derivatives, the fluorine atom at the 8-position has been shown to have a significant impact on binding to biological targets. For instance, in studies of Aurora A kinase inhibitors, the docking results revealed that the fluorine group at the 8-position of the quinazoline ring plays a crucial role in binding to the hinge region. nih.gov This is attributed to the small size of the fluorine atom, which prevents steric clashes in this critical region, and its ability to form additional binding interactions. nih.gov

Furthermore, a study on quinazoline derivatives as potential antiviral agents identified 6-fluoro-quinazoline-2,4-diamine (DCR 137) as a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.gov This highlights that while the 8-position is a key site for modification, other positions on the quinazoline ring also offer opportunities for developing bioactive compounds. The strategic placement of fluorine can thus be used to modulate the electronic properties and binding affinities of quinazoline derivatives, leading to enhanced biological activity.

Impact of Substituents at N2 and N4 Positions on Pharmacological Profile

The pharmacological profile of 8-fluoroquinazoline-2,4-diamine derivatives is profoundly influenced by the nature of the substituents at the N2 and N4 positions. These positions are readily amenable to chemical modification, allowing for the systematic exploration of the SAR.

A study on N2,N4-disubstituted quinazoline-2,4-diamines as antibacterial agents against multidrug-resistant Staphylococcus aureus demonstrated that modifications at these positions are key to achieving potent activity. acs.org The research led to the identification of compounds with minimum inhibitory concentrations (MICs) in the low micromolar range and favorable physicochemical properties. acs.org This suggests that the substituents at the N2 and N4 positions play a critical role in the interaction of these compounds with their bacterial targets.

In the realm of anticancer agents, 4-anilinoquinazolines have been extensively studied as epidermal growth factor receptor (EGFR) inhibitors. nih.gov The substitution pattern on the 4-anilino group significantly affects their biological activity. For example, derivatives with electron-withdrawing groups on the 4-anilino moiety often exhibit enhanced activity. nih.gov Furthermore, the introduction of various active groups at this position through splicing methods has been a common strategy for drug design and reconstruction of quinazoline derivatives. nih.gov

The following table summarizes the impact of different substituents at the N2 and N4 positions on the biological activity of quinazoline derivatives:

| Position | Substituent Type | Impact on Biological Activity | Reference |

| N2, N4 | Disubstituted | Potent antibacterial activity against multidrug-resistant S. aureus | acs.org |

| N4 | Anilino with electron-withdrawing groups | Enhanced EGFR inhibitory activity | nih.gov |

| N4 | Decylamine group | Beneficial for antimicrobial activity | nih.gov |

| C6 | Iodo-group | Detrimental to antimicrobial activity | nih.gov |

Rational Design Principles for Enhanced Bioactivity

The development of potent and selective this compound derivatives relies on the application of rational design principles. These principles guide the optimization of lead compounds to enhance their bioactivity and drug-like properties.

Ligand Efficiency and Lipophilicity Optimization

Ligand efficiency (LE) is a metric used to assess the binding efficiency of a molecule to its target, taking into account its size. It is a valuable tool in lead optimization, as it helps to identify compounds that have a high binding affinity relative to their molecular weight. In the context of quinazoline derivatives, the optimization of LE has been a key strategy in the design of potent antagonists for the adenosine (B11128) A2A receptor (A2AAR). nih.gov

Lipophilicity, often expressed as log P, is another critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug. All of the compounds also showed reasonable lipophilicity (log P values) for penetration through biological membranes. nih.gov The optimization of lipophilicity is crucial for achieving a balance between solubility, permeability, and metabolic stability. nih.gov

The following table presents key parameters for the rational design of quinazoline derivatives:

| Parameter | Description | Importance in Drug Design | Reference |

| Ligand Efficiency (LE) | A measure of the binding energy per non-hydrogen atom. | Identifies compounds with high binding affinity relative to their size. | nih.gov |

| Lipophilicity (log P) | The measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Influences solubility, permeability, and metabolic stability. | nih.gov |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects absorption, distribution, metabolism, and excretion (ADME) properties. | nih.gov |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in a molecule. | Influences binding affinity and solubility. | nih.gov |

| Total Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | nih.gov |

| Rotatable Bonds | The number of bonds that can rotate freely. | Affects conformational flexibility and binding affinity. | nih.gov |

Stereochemical Considerations and Diastereoisomer Evaluation

Stereochemistry plays a vital role in the biological activity of chiral drugs. nih.gov The different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. nih.gov Therefore, the evaluation of stereochemical considerations is crucial in the design and development of quinazoline derivatives.

The synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones has been reported, highlighting the importance of stereochemical stability in this class of compounds. clockss.org The relative stereochemistry between the axial and central chirality of these molecules was found to be a key determinant of their stability. clockss.org

In another study, the stereochemistry of a methylidene-bridged quinazoline-isoquinoline alkaloid was established using X-ray crystallography. nih.gov The E configuration of the C17=C18 double bond was found to be favored over the Z configuration due to steric hindrance. nih.gov These findings underscore the importance of understanding the three-dimensional structure of quinazoline derivatives and its impact on their biological activity.

Computational Chemistry in SAR/SPR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR and SPR of small molecules. frontiersin.org Techniques such as molecular docking and 3D-QSAR are widely used to elucidate the binding modes of ligands and predict their biological activities. frontiersin.org

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is a powerful tool for understanding the molecular basis of ligand-receptor interactions and for guiding the design of new inhibitors.

In the study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective Aurora A kinase inhibitor, molecular docking simulations were used to explore the binding mode of the compound in the active site of the enzyme. nih.govnih.gov The results showed that the quinazoline ring plays a key role in binding to the active site, and the fluorine group at the 8-position enhances binding to the hinge region. nih.gov

Similarly, molecular docking studies of quinazolinone-benzyl piperidine (B6355638) derivatives as anticancer agents revealed their binding conformations and structural specificities toward the EGFR kinase. nih.gov The docking results indicated that the most active compounds showed similar interactions with key amino acids in the active site of the enzyme as the known inhibitor erlotinib. nih.gov These computational insights provide a rational basis for the further optimization of these compounds as potent and selective anticancer agents.

The following table summarizes the key amino acid interactions observed in molecular docking studies of quinazoline derivatives with their respective targets:

| Target | Ligand | Key Amino Acid Interactions | Reference |

| Aurora A Kinase | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Hinge region | nih.gov |

| EGFR Kinase | Quinazolinone-benzyl piperidine derivatives | Thr 766, Met 769, Ala 719, Lys 721, Gly 772 | nih.gov |

| EGFR Kinase | Erlotinib | Leu 694, Leu 820, Ala 719, Cys 773, Val 702, Lys 721, Met 742, Leu 764 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijper.orgresearchgate.net These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening. researchgate.net

For quinazoline derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, particularly as anticancer agents. nih.govijper.org A typical QSAR study involves calculating a variety of molecular descriptors that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used to build a predictive model using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). nih.gov

A hypothetical QSAR model for a series of this compound derivatives might explore the impact of substitutions at the 2- and 4-amino groups on a specific biological activity, such as the inhibition of a particular kinase. The model would be developed using a training set of compounds with known activities and then validated using an external test set to assess its predictive power.

Illustrative QSAR Data for this compound Derivatives:

| Compound ID | R1-substituent | R2-substituent | Log(1/IC50) (Experimental) | Log(1/IC50) (Predicted) |

| 1 | H | H | 5.20 | 5.15 |

| 2 | Methyl | H | 5.50 | 5.45 |

| 3 | Ethyl | H | 5.65 | 5.68 |

| 4 | H | Phenyl | 6.10 | 6.05 |

| 5 | Methyl | Phenyl | 6.45 | 6.48 |

| 6 | Ethyl | Phenyl | 6.60 | 6.62 |

| 7 | H | 4-Chlorophenyl | 6.80 | 6.85 |

| 8 | Methyl | 4-Chlorophenyl | 7.10 | 7.08 |

| 9 | Ethyl | 4-Chlorophenyl | 7.25 | 7.28 |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional conformation of a molecule and its dynamic behavior is crucial for elucidating its mechanism of action at a molecular level. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies, while molecular dynamics (MD) simulations provide a time-resolved view of a molecule's movements and interactions with its environment. nih.gov

For this compound derivatives, these techniques are employed to understand how the molecule binds to its biological target, such as an enzyme's active site. Molecular docking, a key component of conformational analysis, can predict the preferred binding orientation of the ligand within the receptor's binding pocket. nih.gov These studies can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity.

For example, a molecular docking study of an this compound derivative in the ATP-binding pocket of a kinase might show that the 2,4-diamino groups form key hydrogen bonds with the hinge region of the enzyme, a common binding motif for kinase inhibitors. The 8-fluoro substituent, in this case, could enhance binding by interacting with a specific hydrophobic pocket or by altering the electronic properties of the quinazoline ring system, thereby strengthening other interactions. nih.gov

Key Insights from Conformational and Dynamic Studies:

| Technique | Information Gained | Relevance to this compound |

| Molecular Docking | Preferred binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Identifies how the 2,4-diamino groups and the 8-fluoro substituent contribute to target binding. nih.gov |

| Conformational Analysis | Low-energy conformations of the ligand, rotational barriers of substituents. | Determines the energetically favorable shapes the molecule can adopt to fit into a binding site. |

| Molecular Dynamics Simulations | Stability of the ligand-receptor complex, dynamic behavior of the ligand in the binding site, conformational changes in the protein. | Assesses the stability of the binding interactions over time and reveals the dynamic nature of the binding event. nih.gov |

By integrating SAR, QSAR, conformational analysis, and molecular dynamics simulations, researchers can develop a comprehensive understanding of how this compound derivatives interact with their biological targets. This knowledge-driven approach facilitates the rational design of new, more potent, and selective therapeutic agents.

Mechanistic Investigations of 8 Fluoroquinazoline 2,4 Diamine Biological Activities

Modulation of Specific Molecular Targets

The therapeutic potential of 8-fluoroquinazoline-2,4-diamine derivatives stems from their ability to modulate the activity of specific molecular targets that are crucial for cell growth and survival. These interactions are often highly specific, allowing for the targeted disruption of pathological processes, particularly in cancer. The primary mechanisms of action involve the inhibition of various kinases and the enzyme dihydrofolate reductase.

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers signaling pathways that promote cell growth, proliferation, and survival. nih.gov Overexpression or mutation of EGFR is common in various cancers, making it a prime target for anticancer therapies. nih.gov Quinazoline-based compounds have been successfully developed as ATP-competitive EGFR inhibitors, such as gefitinib (B1684475) and erlotinib. nih.gov The 2,4-diaminoquinazoline structure is a key pharmacophore that can interact with the hinge region of the EGFR kinase domain, a critical interaction for inhibitory activity. The introduction of an 8-fluoro substituent can further enhance the binding affinity and selectivity of these inhibitors.

Derivatives of the this compound core have been investigated for their potential as EGFR inhibitors. For instance, studies on related 2,4-disubstituted quinazolines have demonstrated that the nature of the substituents at the 2- and 4-positions is crucial for potent anti-proliferative activity, which is often mediated through EGFR inhibition. semanticscholar.org The amino groups at the 2 and 4 positions can form crucial hydrogen bonds within the ATP-binding pocket of EGFR. semanticscholar.org

Table 1: EGFR Inhibition by Quinazoline (B50416) Derivatives This table is representative of the types of data found in research on quinazoline-based EGFR inhibitors. Specific IC50 values for this compound were not available in the provided search results.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 (S-alkylated quinazolin-4(3H)-one) | EGFR | Comparable to control drugs | rsc.org |

| Compound 20 (S-alkylated quinazolin-4(3H)-one) | EGFR | Comparable to control drugs | rsc.org |

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. nih.gov Their overexpression is frequently observed in human cancers, correlating with poor prognosis. mdpi.com This makes them attractive targets for the development of novel anticancer drugs. nih.govmdpi.com While some inhibitors target both Aurora A and B, the selective inhibition of Aurora A is often desired to avoid potential side effects associated with Aurora B suppression, such as the formation of polyploid cells that could promote carcinogenesis. nih.gov

Research has focused on designing quinazoline derivatives with enhanced selectivity for Aurora A. nih.govnih.govdongguk.edu A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a derivative of the 8-fluoroquinazoline (B71482) core, identified it as a potent and selective inhibitor of Aurora A. nih.govnih.govdongguk.edu This compound demonstrated significantly greater inhibitory activity against Aurora A compared to a panel of 13 other kinases, highlighting its selectivity. nih.gov Molecular docking studies suggest that the 8-fluoroquinazoline scaffold fits into the active site of Aurora A, forming key interactions with amino acid residues. nih.gov

Table 2: Aurora Kinase Inhibition Data

| Compound | Target | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | Aurora A | Activity % = 48.22% at 10 µM | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | Other 13 Kinases | Activity % > 83% at 10 µM | nih.gov |

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase (MAP4K) family, functions as a negative regulator of T-cell receptor signaling. nih.gov Inhibiting HPK1 is an attractive immuno-oncology strategy as it can enhance T-cell-mediated anti-tumor immunity. nih.gov

While direct studies on this compound as an HPK1 inhibitor are not detailed in the provided results, the broader class of kinase inhibitors often shows activity against multiple targets. The development of potent and selective HPK1 inhibitors has been a focus of research, with various heterocyclic scaffolds being explored. nih.govgoogle.com For example, potent HPK1 inhibitors have been developed based on a 2,4-disubstituted pyrimidine (B1678525) scaffold, which shares some structural similarities with the 2,4-diaminoquinazoline core. nih.gov These inhibitors have been shown to potently inhibit HPK1 with IC50 values in the low nanomolar range and promote T-cell activation. nih.gov

Beyond EGFR, the this compound core is relevant to the broader field of tyrosine kinase inhibition. semanticscholar.org Tyrosine kinases are a large family of enzymes that are critical components of signaling pathways controlling cell growth, differentiation, and metabolism. Their aberrant activity is a common driver of cancer. semanticscholar.org The quinazoline ring system is a well-established scaffold for developing inhibitors against various tyrosine kinases. semanticscholar.org For example, S-alkylated quinazolin-4(3H)-ones have been synthesized as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important tyrosine kinase involved in angiogenesis. rsc.org This demonstrates the versatility of the quinazoline core in targeting multiple tyrosine kinases.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. mdpi.com Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn halts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents. mdpi.com

The 2,4-diaminoquinazoline structure is a known pharmacophore for DHFR inhibition. semanticscholar.org Trimetrexate, a 2,4-diaminoquinazoline derivative, is a clinically used DHFR inhibitor. semanticscholar.org The 2,4-diamino groups are critical for binding to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. The development of novel DHFR inhibitors often involves modifications to the quinazoline scaffold to improve potency and selectivity. mdpi.com While specific inhibitory data for this compound against DHFR was not found in the search results, its structural similarity to known DHFR inhibitors suggests it is a relevant area of investigation.

Toll-like Receptor (TLR) Modulation (TLR7, TLR8)

Derivatives of 2,4-diaminoquinazoline have been identified as potent dual agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.gov These receptors are crucial components of the innate immune system, recognizing single-stranded RNA from viruses and activating downstream immune responses. researchgate.net

One notable derivative, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol, has demonstrated significant dual agonistic activity, with low effective concentrations for both human TLR7 and TLR8. researchgate.net The activation of both TLR7 and TLR8 can trigger a robust immune response, including the production of various cytokines. nih.govresearchgate.net Specifically, TLR7 activation is associated with the induction of Type I interferons, while TLR8 activation leads to the production of Type II interferon (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12). researchgate.netpsu.edu This dual activation suggests a potential for these compounds in the treatment of viral infections like Hepatitis B. nih.govresearchgate.net

Interactive Data Table: TLR7/TLR8 Agonist Activity

| Compound | Target | Agonist Activity (LEC, µM) |

|---|---|---|

| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol | hTLR7 | 0.15 researchgate.net |

| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol | hTLR8 | 0.16 researchgate.net |

(LEC: Lowest Effective Concentration; hTLR: human Toll-like Receptor)

Cholinesterase Inhibition

Currently, there is no direct scientific evidence available from the provided search results that specifically details the cholinesterase inhibition activity of this compound. Further research is required to investigate this potential biological activity.

Phosphodiesterase Inhibition

Information regarding the phosphodiesterase inhibition activity of this compound is not present in the provided search results.

Interactions with Cellular Pathways

Inhibition of Cell Proliferation

Quinazoline derivatives have been a focus of research for their potential as anticancer agents due to their ability to inhibit cell proliferation. nih.govresearchgate.net One study highlighted a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which demonstrated potent cytotoxic activities against various cancer cell lines. nih.govresearchgate.netnih.gov This compound was found to be particularly effective against the human central nervous system (CNS) cancer cell line SNB-75. nih.gov The mechanism behind this antiproliferative activity is linked to the inhibition of Aurora A kinase, a key regulator of the cell cycle. nih.govresearchgate.net By inhibiting this kinase, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. nih.gov

Interactive Data Table: Cytotoxic Activity of a Quinazoline Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78 nih.govresearchgate.netnih.gov |

(IC50: The concentration of a drug that is required for 50% inhibition in vitro)

Induction of Apoptosis

In addition to inhibiting cell proliferation, certain 8-fluoroquinazoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netnih.gov The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was shown to arrest the cell cycle in the G1 phase and subsequently induce apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.netnih.gov This induction of apoptosis is a crucial mechanism for eliminating cancerous cells and is a key characteristic of many effective anticancer therapies. The ability of this quinazoline derivative to trigger apoptosis further underscores its potential as a lead compound for the development of new cancer treatments. nih.govresearchgate.net

Suppression of Cancer Cell Invasion and Migration

Currently, there is a lack of specific research data available in the public domain detailing the direct effects of this compound on the suppression of cancer cell invasion and migration. While the broader class of quinazoline derivatives has been investigated for various anticancer properties, including the inhibition of kinases involved in metastasis, studies focusing specifically on the 8-fluoro substituted diamine variant are not presently available. mdpi.comnih.govnih.govnih.govresearchgate.net

Anti-angiogenesis Mechanisms

There are no specific studies focused on the anti-angiogenic mechanisms of this compound. The quinazoline scaffold is a core structure in many compounds that inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Research into other substituted quinazoline derivatives has demonstrated potent anti-angiogenesis activities in both in vitro and in vivo models, such as the chick embryo chorioallantoic membrane (CAM) assay. nih.gov However, mechanistic data directly attributable to this compound have not been reported.

Antiviral Mechanisms

Inhibition of Viral Replication

The antiviral properties of the quinazoline scaffold, particularly fluoro-substituted 2,4-diaminoquinazoline derivatives, have been a subject of significant investigation. While direct studies on this compound are limited, research on its derivatives and isomers provides insight into its potential mechanisms.

A derivative of this compound, identified as (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (Compound 31), has been identified as a Toll-like receptor 7/8 (TLR7/8) agonist. nih.govscispace.comnih.gov By activating these receptors, which are crucial for sensing viral single-stranded RNA, the compound stimulates an innate immune response that can inhibit viral replication. nih.govscispace.comnih.govjmicrobiol.or.kr This activity was demonstrated in the context of an inactivated influenza A virus vaccine, where the compound helped to neutralize the virus. nih.govnih.gov

Furthermore, studies on a related isomer, 6-fluoro-quinazoline-2,4-diamine (DCR 137), have shown potent inhibition of Chikungunya virus (CHIKV) replication. In Vero cells, DCR 137 significantly reduced the viral titer. A time-of-addition assay indicated that the compound likely acts on a post-viral replication stage by targeting a host factor essential for the virus. nih.govnih.gov

Table 1: Inhibition of Chikungunya Virus (CHIKV) Titer by DCR 137 (6-fluoro-quinazoline-2,4-diamine)

| Time Post-Infection | Treatment | Viral Titer (PFU/mL) | Percent Inhibition |

|---|---|---|---|

| 24 hours | Virus Control | 2.8 x 10⁶ | - |

| DCR 137 (300 µM) | 1.8 x 10² | 99.99% | |

| 48 hours | Virus Control | 9.1 x 10⁸ | - |

| DCR 137 (300 µM) | 1.9 x 10⁵ | 99.97% |

Data sourced from a study on the 6-fluoro isomer of quinazoline-2,4-diamine (B158780), demonstrating the potential of the scaffold. nih.gov

Pan-Alphavirus Inhibitory Potential

The potential for fluoro-quinazoline-2,4-diamine derivatives to act as broad-spectrum or "pan-alphavirus" inhibitors has been explored. nih.govnih.gov The alphavirus genus includes numerous human pathogens responsible for arthritis and encephalitis. nih.govdntb.gov.ua

The compound DCR 137 (6-fluoro-quinazoline-2,4-diamine), which showed strong activity against Chikungunya virus, was also tested against another alphavirus, the Ross River virus (RRV). nih.govnih.gov The research revealed that DCR 137 effectively inhibited the replication of RRV as well. nih.govnih.gov This activity against two distinct alphaviruses suggests that the compound may target a common pathway or host factor utilized by this family of viruses, highlighting its potential for development as a pan-alphavirus inhibitor. nih.gov

Immunomodulatory Effects as Vaccine Adjuvants

A key biological activity identified for a derivative of this compound is its role as an immunomodulator, specifically as a vaccine adjuvant. nih.govscispace.comnih.gov Adjuvants are critical components of vaccines that enhance the body's immune response to an antigen. jmicrobiol.or.kr

The compound (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol (Compound 31) functions as a TLR7 and TLR8 agonist. nih.govscispace.comnih.gov These receptors are part of the innate immune system and recognize viral components. By activating TLR7/8, Compound 31 triggers the production of proinflammatory cytokines in immune cells like macrophages. nih.govnih.gov

In a study involving an inactivated influenza A virus vaccine, the intranasal administration of Compound 31 as a mucosal adjuvant in mice led to several significant immunomodulatory effects: nih.govscispace.com

Enhanced Antibody Production: It significantly boosted the production of both virus-specific Immunoglobulin G (IgG) in the blood and Immunoglobulin A (IgA) at mucosal surfaces. nih.gov

Improved Viral Neutralization: The enhanced antibody response resulted in a statistically significant increase in the neutralization of the influenza A virus. nih.gov

Increased Protection: In a virus-challenge model, mice that received the vaccine with Compound 31 showed less weight loss and had a 40% higher survival rate compared to mice that received the vaccine alone. nih.govscispace.com

These findings underscore the potential of this this compound derivative as a powerful mucosal vaccine adjuvant for respiratory viruses. nih.gov

Table 2: In Vivo Efficacy of Compound 31 as a Vaccine Adjuvant

| Treatment Group | Key Outcome | Result |

|---|---|---|

| Vaccine + Compound 31 | Antibody Response | Enhanced virus-specific IgG and IgA production. nih.gov |

| Virus Neutralization | Statistically significant neutralization of influenza A virus. nih.gov |

Antibiofilm Activity

The quinazoline-2,4-diamine scaffold has demonstrated potential for development as an antibiofilm agent. Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antibiotics.

Research on a library of N²,N⁴-disubstituted quinazoline-2,4-diamines revealed potent activity against the multidrug-resistant Gram-negative bacterium Acinetobacter baumannii. nih.gov The study found that substitutions at the 6-position of the quinazoline ring with a halide or an alkyl group resulted in compounds with strong antibacterial effects. nih.gov

Crucially, these compounds also exhibited significant antibiofilm activity, capable of eradicating 90% of cells within an established A. baumannii biofilm at concentrations near their minimum inhibitory concentration (MIC). nih.gov While this study did not specifically test the 8-fluoro-quinazoline-2,4-diamine isomer, it demonstrates that the core quinazoline-2,4-diamine structure is a promising foundation for creating agents that can disrupt and eliminate bacterial biofilms. nih.gov

Preclinical Efficacy and Therapeutic Potential of 8 Fluoroquinazoline 2,4 Diamine

Anti-cancer Applications

Ovarian CancerSpecific preclinical studies evaluating the efficacy of 8-Fluoroquinazoline-2,4-diamine against ovarian cancer are not found in the available research.

While research on related quinazoline (B50416) derivatives has shown activity in some of these areas, this information does not directly apply to this compound. Further research and publication are required to elucidate the specific therapeutic potential of this particular compound.

Pancreatic Cancer

Currently, there is no publicly available preclinical research specifically investigating the efficacy and therapeutic potential of this compound in the context of pancreatic cancer. However, other quinazoline derivatives have been explored as potential anticancer agents. For instance, studies on 2,4-diamino-quinazoline have shown that it can suppress the growth of gastric cancer cells and patient-derived organoids by inhibiting the Wnt/β-catenin signaling pathway. nih.gov Another related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective Aurora A kinase inhibitor with apoptosis-inducing properties in cancer cell lines, though its effect on pancreatic cancer was not specified. nih.govnih.govmdpi.comresearchgate.net These findings suggest that the quinazoline scaffold is a promising starting point for the development of novel anticancer therapies, although direct evidence for the utility of this compound in pancreatic cancer is lacking.

Anti-infective Applications

The quinazoline scaffold is a key component in a variety of compounds with demonstrated anti-infective properties. Research has explored its potential against a wide range of pathogens, including bacteria, viruses, fungi, and parasites.

While direct studies on the antibacterial activity of this compound are not available in the reviewed literature, the broader class of N2,N4-disubstituted quinazoline-2,4-diamines has shown significant promise as antibacterial agents. These compounds have been investigated as inhibitors of dihydrofolate reductase, a critical enzyme in bacterial folic acid synthesis.

Research has demonstrated that optimized N2,N4-disubstituted quinazoline-2,4-diamines are highly effective against multidrug-resistant (MDR) Gram-negative pathogens like Acinetobacter baumannii. nih.gov Specifically, derivatives with a halide or an alkyl substituent at the 6- or 7-position of the quinazoline ring exhibit potent, bactericidal activity, with minimum inhibitory concentrations (MICs) as low as 0.5 µM. nih.gov These compounds have also shown the ability to eradicate 90% of cells within an A. baumannii biofilm. nih.gov

Furthermore, this class of compounds has previously been reported to possess potent in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The mechanism of action is believed to involve the disruption of biofilm formation and the cell membrane structure. nih.gov

**Table 1: Antibacterial Activity of Lead N²,N⁴-Disubstituted Quinazoline-2,4-diamines against *A. baumannii***

| Compound | Substitution | Target Strain | MIC (µM) | MBEC₉₀ (µM) |

|---|---|---|---|---|

| Lead Compound 4 | 6/7-substituted | A. baumannii 1646 | 3.3 | 3.3 |

| Lead Compound 5 | 6/7-substituted | A. baumannii 1646 | 1.4 | 2.8 |

Data sourced from studies on N²,N⁴-disubstituted quinazoline-2,4-diamines. nih.gov MIC: Minimum Inhibitory Concentration; MBEC₉₀: Minimum Biofilm Eradication Concentration for 90% of cells.

There is no specific research on the antiviral properties of this compound. However, a closely related positional isomer, 6-fluoro-quinazoline-2,4-diamine (DCR 137), has been identified as a potent inhibitor of the Chikungunya virus (CHIKV) and the Ross River virus (RRV), both of which are alphaviruses.

In a cell-based screening assay, DCR 137 was found to be the most potent inhibitor of CHIKV replication among a series of quinazoline derivatives. nih.gov It demonstrated a significant reduction in the cytopathic effect and viral protein expression in infected cells. nih.gov Notably, DCR 137 was more protective than the reference drug ribavirin (B1680618) and reduced the formation of viral plaques by several orders of magnitude. nih.gov Further investigation revealed that DCR 137 also effectively inhibits the replication of the Ross River virus, suggesting its potential as a broad-spectrum pan-alphavirus inhibitor. nih.gov The mechanism of action appears to be at a post-entry step of the viral life cycle, likely during viral replication or maturation. nih.gov

Table 2: In Vitro Antiviral Activity of Fluoro-Quinazoline-2,4-Diamine Isomers against Chikungunya Virus (CHIKV)

| Compound | Structure | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| 5-fluoro-quinazoline-2,4-diamine | Quinazoline derivative | 250 | 61 |

| DCR 136 | 7-fluoro-quinazoline-2,4-diamine | 250 | 54 |

| DCR 137 | 6-fluoro-quinazoline-2,4-diamine | 300 | >90 |

Data from a study identifying DCR 137 as a potent CHIKV inhibitor. nih.gov The 8-fluoro isomer was not included in this study.

No specific studies on the antifungal activity of this compound have been found in the available literature. However, related quinazolinone derivatives have been synthesized and tested for their antifungal properties against various phytopathogenic fungi. mdpi.com These studies indicate that the broader quinazoline/quinazolinone scaffold can exhibit antifungal activity, though the efficacy is highly dependent on the specific substitution patterns. mdpi.comnih.gov For example, some newly synthesized quinazolinone compounds showed significant inhibitory effects against fungi such as Rhizoctonia solani and Fusarium oxysporum. mdpi.com

While there is no specific data on the antileishmanial activity of this compound, 2,4-diaminoquinazoline analogues of folate have been evaluated as potential antileishmanial agents. These compounds are thought to act as inhibitors of dihydrofolate reductase in the parasite.

In in vitro studies against Leishmania major within human macrophages, certain 2,4-diaminoquinazoline derivatives with tertiary amines attached to the quinazoline ring displayed remarkable activity. nih.gov The 50% effective doses for these compounds were in the picogram per milliliter range, and they exhibited a very high in vitro therapeutic index. nih.gov However, the antileishmanial activity did not always correlate with the inhibition of the parasite's dihydrofolate reductase, suggesting that other mechanisms, such as the general interference with folate utilization, may be involved. nih.gov

There is a lack of specific research on the antituberculosis activity of this compound. However, various other quinazoline and quinazolinone derivatives have been investigated for their potential to combat Mycobacterium tuberculosis.

For instance, a series of 2,3-disubstituted quinazolinone derivatives showed promising in vitro activity against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. dovepress.com The presence of amido, thioamido, or N-pyridoyl substituents at the 3-position of the quinazolinone ring was found to enhance antitubercular activity. dovepress.com Other studies have also reported that certain quinazoline derivatives exhibit antimycobacterial activity against various Mycobacterium species, with some compounds showing greater potency than the standard drug isoniazid (B1672263) against atypical mycobacteria. nih.govnih.gov These findings underscore the potential of the quinazoline scaffold in the development of new antitubercular agents.

Neurodegenerative Disease Research

Neurodegenerative diseases like Alzheimer's represent a significant challenge to human health, characterized by the progressive loss of neuronal structure and function. Research into quinazoline derivatives has revealed their potential to interfere with the pathological processes underlying these conditions.

The complexity of Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple pathological targets. nih.gov Quinazoline-based compounds are well-suited for this approach due to their versatile pharmacological profile. nih.gov A comprehensive review of quinazoline derivatives highlights their potential as modulators of key players in AD pathology, including β-amyloid, tau protein, and various enzymes. nih.gov While specific studies on this compound are limited, the broader class of quinazolines is recognized for its potential in designing new CNS-active drugs for neurodegenerative disorders. nih.gov

A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. The inhibition of this aggregation is a primary therapeutic strategy. Studies on a library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives have demonstrated their potent anti-aggregation effects on both Aβ40 and Aβ42. nih.gov

Structure-activity relationship studies identified that specific substitutions on the quinazoline core significantly influence the inhibitory activity. For instance, an N4-substituted derivative, N4-(4-bromobenzyl)quinazoline-2,4-diamine, was found to be a highly potent inhibitor of Aβ40 aggregation. nih.gov Its N2-isomer also showed efficacy in preventing Aβ aggregation. nih.gov These findings underscore the potential of the 2,4-diaminoquinazoline scaffold as a template for developing novel anti-amyloid agents. nih.gov Although these studies did not specifically test the 8-fluoro derivative, the results suggest that modifications at various positions of the quinazoline ring can yield potent Aβ aggregation inhibitors.

Table 1: Inhibition of Aβ Aggregation by 2,4-Diaminoquinazoline Derivatives

| Compound | Target | IC50 |

| N4-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | 80 nM |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | 1.7 µM |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 | 1.7 µM |

| Curcumin (Reference) | Aβ40 | 1.5 µM |

| Curcumin (Reference) | Aβ42 | 3.1 µM |

| IC50 values represent the concentration required for 50% inhibition of aggregation. | ||

| (Data sourced from a study on isomeric 2,4-diaminoquinazolines) nih.gov |

The hyperphosphorylation and aggregation of the tau protein into neurofibrillary tangles is another key pathological feature of Alzheimer's disease. Consequently, compounds that can modulate tau pathology are of significant therapeutic interest. A review on the therapeutic potential of quinazoline derivatives for Alzheimer's disease indicates that this class of compounds has been investigated for its ability to inhibit or modulate tau protein. nih.gov However, specific research detailing the effects of this compound on tau protein is not currently available in the reviewed literature.

Anti-inflammatory and Analgesic Potential

Inflammation and pain are complex biological processes that are often intertwined with various chronic diseases. The search for novel anti-inflammatory and analgesic agents has led researchers to explore the quinazoline scaffold. While direct studies on this compound are scarce, research on related quinazolinone derivatives has shown promise.

Novel quinazolinone derivatives conjugated with other pharmacologically active molecules, such as ibuprofen, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov These hybrid molecules have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, suggesting a potential therapeutic application. nih.gov This indicates that the quinazoline core can be a valuable component in the design of new anti-inflammatory and analgesic drugs.

Cardiovascular and Antihypertensive Applications

The quinazoline framework is a well-established pharmacophore in cardiovascular medicine, with several derivatives developed as antihypertensive agents. These compounds often act as alpha-1 adrenoceptor antagonists, leading to vasodilation and a reduction in blood pressure.

Research on a series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines has demonstrated their high affinity and selectivity for alpha-1 adrenoceptors. nih.gov These compounds exhibited potent antihypertensive activity in preclinical models, with some derivatives showing efficacy and duration of action superior or equivalent to the established drug prazosin. nih.gov Although these compounds have a different substitution pattern than this compound, the findings highlight the potential of the 2,4-diaminoquinazoline nucleus in the development of cardiovascular drugs.

Antidiabetic Potential

The global rise in diabetes has intensified the search for new and effective antidiabetic agents. While the primary focus of quinazoline research has been in other therapeutic areas, some studies have explored their potential in managing diabetes.

Research into quinoline-pyrazolopyrimidine hybrids has shown that these compounds can act as α-glucosidase inhibitors. nih.gov α-glucosidase is an enzyme that breaks down carbohydrates, and its inhibition can help control postprandial hyperglycemia. The study revealed that certain quinoline-based hybrids were potent inhibitors of this enzyme. nih.gov Although these compounds are structurally distinct from this compound, it points to the broader potential of quinoline (B57606) and related heterocyclic systems in the development of antidiabetic therapies.

Anticonvulsant Activity

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, and its derivatives have been widely investigated for their effects on the central nervous system, including potential anticonvulsant activity. nih.gov Research into various quinazoline analogues has shown promising results in preclinical seizure models, suggesting that this chemical class could be a source of new antiepileptic agents. mdpi.comresearchgate.net

Standard preclinical screening for anticonvulsant drugs often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govmdpi.com The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is predictive of efficacy against absence seizures (myoclonic seizures). nih.govmdpi.com

Studies on various synthesized quinazolin-4(3H)-one derivatives have demonstrated significant anticonvulsant activity. For instance, a series of novel fluorinated quinazolines showed activity in both the scPTZ and MES tests. nih.gov In one study, several compounds provided 100% protection in the scPTZ test at a dose of 0.5 mmol/kg. nih.gov Another study on newly synthesized quinazoline-4(3H)-ones revealed that several compounds exhibited 17-100% protection against scPTZ-induced seizures. mdpi.com

The following table summarizes the anticonvulsant screening results for a selection of quinazoline derivatives from various studies, illustrating the potential of this class of compounds. It is important to note that these are not derivatives of this compound but rather represent the broader potential of the quinazoline chemical structure.

Table 1: Preclinical Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound Class | Test Model | Protection (%) | Reference |

|---|---|---|---|

| Fluorinated Quinazolines | scPTZ | Up to 100% | nih.gov |

| Fluorinated Quinazolines | MES | Up to 66% | nih.gov |

| Quinazolin-4(3H)-ones | scPTZ | 17-100% | mdpi.com |

This table is for illustrative purposes and shows the range of activities observed in different studies on various quinazoline derivatives.

The mechanism of action for the anticonvulsant effects of some quinazoline derivatives is thought to involve the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. mdpi.com Some compounds have been investigated as potential positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com

While these findings are encouraging for the quinazoline class as a whole, specific studies on this compound are necessary to determine its specific anticonvulsant profile and therapeutic potential.

Anti-allergic Potential

The quinazoline framework has also been explored for its potential in treating allergic and inflammatory conditions. tsijournals.com A number of quinazoline derivatives have been synthesized and investigated for their anti-inflammatory and anti-allergic activities, with some showing promise in preclinical models. tsijournals.comnih.gov The modulation of inflammatory pathways is a key strategy in the management of allergic diseases. tsijournals.com

Research has indicated that certain quinazoline derivatives may exert their effects by inhibiting pro-inflammatory cytokines, which are crucial mediators in inflammatory and allergic responses. tsijournals.com These cytokines include tumor necrosis factor-alpha (TNF-α) and various interleukins. tsijournals.com By inhibiting these signaling molecules, quinazoline compounds could potentially mitigate the biological cascade that leads to allergic symptoms.

Future Directions and Emerging Research Avenues

Development of Multi-Targeting Agents Based on the 8-Fluoroquinazoline-2,4-diamine Scaffold

The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, is a burgeoning area in medicinal chemistry. The this compound scaffold is particularly well-suited for this approach due to its ability to be functionalized at various positions.

The 4-aminoquinazoline framework is a recognized "privileged structure" in medicinal chemistry, readily undergoing regioselective nucleophilic aromatic substitution. This allows for the introduction of diverse chemical moieties at the 2- and 4-positions of the quinazoline (B50416) ring, enabling the design of compounds that can interact with the binding sites of different proteins.

For instance, derivatives of the closely related 2,4-diaminoquinazoline have been investigated as inhibitors of key signaling proteins. By strategically modifying the substituents on the diamino groups, it is possible to design molecules that can target multiple kinases or other enzymes involved in disease pathways. This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

Exploration of Novel Therapeutic Applications

The therapeutic potential of the this compound scaffold extends beyond its initial applications, with emerging research pointing towards its utility in oncology and as an antiviral agent.

Antiviral Potential

A significant breakthrough has been the identification of a structural isomer, 6-fluoro-quinazoline-2,4-diamine (DCR 137), as a potent inhibitor of Chikungunya virus (CHIKV) and Ross River virus (RRV). nih.gov In vitro studies demonstrated that this compound offered greater protection against CHIKV than the established antiviral drug, ribavirin (B1680618). nih.gov It was found to significantly inhibit CHIKV replication by 99.99% at 24 hours post-infection. nih.gov The broad-spectrum activity of this quinazoline derivative against multiple alphaviruses suggests that this compound could also be a promising candidate for the development of pan-alphavirus inhibitors. nih.gov

Anticancer Applications

The quinazoline core is a cornerstone of many approved and investigational anticancer drugs. Research into compounds with the 8-fluoroquinazoline (B71482) backbone has revealed potent activity against key cancer targets. One notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has been identified as a selective inhibitor of Aurora A kinase. nih.govresearchgate.netnih.govdongguk.edu Aurora kinases are crucial for cell cycle regulation, and their dysfunction is implicated in various cancers. nih.gov The selective inhibition of Aurora A over Aurora B is a desirable trait, as it may reduce certain side effects associated with broader kinase inhibitors. nih.gov

Derivatives of 2,4-diaminoquinazolines have also been synthesized and evaluated as potential antitumor agents, with some showing significant inhibitory effects against various cancer cell lines. semanticscholar.org The anticancer activity of these compounds is often linked to their ability to bind to DNA and inhibit enzymes like topoisomerases and telomerase. semanticscholar.org

Advanced Drug Delivery Systems for this compound

To enhance the therapeutic efficacy of this compound and its derivatives, advanced drug delivery systems are being explored. These systems aim to improve solubility, bioavailability, and targeted delivery to specific tissues or cells. Nanomedicine-based carriers such as nanoparticles, liposomes, and self-nanoemulsifying drug delivery systems (SNEDDS) offer several advantages, including biocompatibility, biodegradability, and the ability to encapsulate a wide range of therapeutic molecules.

These delivery systems can protect the drug from premature degradation, control its release profile, and potentially reduce off-target side effects. For a compound like this compound, which may have applications in treating localized diseases like solid tumors, targeted drug delivery could significantly improve its therapeutic index.

Combination Therapies Involving this compound

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in oncology. The unique mechanisms of action of this compound-based compounds make them attractive candidates for combination therapies.

For example, an Aurora A kinase inhibitor derived from the 8-fluoroquinazoline scaffold could be combined with traditional cytotoxic chemotherapies or other targeted agents. Such combinations can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. This can allow for lower doses of each drug, potentially reducing toxicity and the development of drug resistance.

Clinical Translation Potential and Challenges

The journey from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound and its derivatives, several factors will be critical for successful clinical translation.

A key challenge is the optimization of the compound's pharmacokinetic and pharmacodynamic properties. This includes ensuring adequate absorption, distribution, metabolism, and excretion (ADME) profiles, as well as demonstrating a clear dose-response relationship and an acceptable safety margin.

Furthermore, rigorous preclinical and clinical trials will be necessary to establish the efficacy and safety of these compounds in humans. Identifying the right patient populations and developing appropriate biomarkers to monitor treatment response will also be crucial. While the road to clinical use is long, the compelling preclinical data for related compounds provides a strong rationale for the continued development of the this compound scaffold as a source of novel therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Fluoroquinazoline-2,4-diamine?

- Methodological Answer :

- Step 1 : Start with halogenated quinazoline precursors (e.g., 4-Chloro-8-fluoroquinazoline, CAS 124429-27-2) and perform nucleophilic substitution at the 2- and 4-positions using ammonia or amine sources under controlled conditions .

- Step 2 : Optimize reaction parameters: Use polar aprotic solvents (e.g., DMF) with heating (80–100°C) and catalytic bases (e.g., K₂CO₃) to enhance diamination efficiency .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity .

- Key Consideration : Monitor fluorination stability under basic conditions to avoid defluorination byproducts .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and fluorine coupling patterns (e.g., J = 8–10 Hz for ortho-fluorine) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 193.2) and rule out chlorinated impurities .

- Elemental Analysis : Validate C, H, N, F percentages (theoretical: C 49.74%, H 2.62%, N 29.00%, F 9.84%) .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to verify ≥97% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Variable Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in antimicrobial IC₅₀ values may arise from differing bacterial strains or media .

- Purity Validation : Re-test compounds with independent analytical methods (e.g., NMR, HRMS) to exclude batch-specific impurities .

- Meta-Analysis : Apply systematic review frameworks (e.g., dual-reviewer data extraction and bias assessment) to reconcile conflicting results .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., thymidylate synthase). Prioritize derivatives with hydrogen bonds to active-site residues (e.g., Asn229, Glu60) .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ for fluorine substituents) with bioactivity data to optimize substituent placement .

- ADMET Prediction : Employ SwissADME to assess solubility and CYP450 interactions, minimizing off-target effects .

Q. What experimental approaches elucidate the regioselectivity of fluorination in quinazoline synthesis?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸F-labeled precursors to track fluorine incorporation via PET-CT imaging .

- Kinetic Studies : Compare reaction rates under microwave irradiation (120°C, 30 min) vs. conventional heating to identify temperature-dependent selectivity .

- DFT Calculations : Analyze transition-state energies for fluorination at C8 vs. C6 positions using Gaussian09 with B3LYP/6-31G* basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。